Ethyl 4-bromo-2-(2-bromoethyl)butanoate Ethyl 4-bromo-2-(2-bromoethyl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869885
InChI: InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(3-5-9)4-6-10/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C8H14Br2O2
Molecular Weight: 302.00 g/mol

Ethyl 4-bromo-2-(2-bromoethyl)butanoate

CAS No.:

Cat. No.: VC15869885

Molecular Formula: C8H14Br2O2

Molecular Weight: 302.00 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-2-(2-bromoethyl)butanoate -

Specification

Molecular Formula C8H14Br2O2
Molecular Weight 302.00 g/mol
IUPAC Name ethyl 4-bromo-2-(2-bromoethyl)butanoate
Standard InChI InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(3-5-9)4-6-10/h7H,2-6H2,1H3
Standard InChI Key IBBJACJUQJNKFA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCBr)CCBr

Introduction

Ethyl 4-bromo-2-(2-bromoethyl)butanoate is a synthetic organic compound belonging to the class of brominated esters. It is characterized by its complex molecular structure, featuring a butanoate moiety with two bromine atoms attached to the ethyl chain. This dual bromination enhances its reactivity and potential biological activity compared to less substituted analogs.

Biological Activities

Compounds similar to Ethyl 4-bromo-2-(2-bromoethyl)butanoate have shown various biological activities, including antimicrobial and anticancer properties. The bromine substituents enhance lipophilicity, which can improve interactions with biological targets.

Applications

Ethyl 4-bromo-2-(2-bromoethyl)butanoate finds applications across various fields, including medicinal chemistry. Its interactions with biological systems, such as lipid membranes and enzymes, suggest potential utility in drug development.

Comparison with Related Compounds

CompoundMolecular FormulaProperties and Applications
Ethyl 4-bromo-2-methylbutanoateC7H13BrO2Used in chemical syntheses; exhibits potential biological activities due to bromine substitution .
Ethyl 4-bromoacetoacetateNot specifiedUtilized in the synthesis of fine chemicals, such as fragrances and dyes .
Ethyl 4-bromo-2-methyl-2-butenoateC7H11BrO2Features a brominated ester structure; potential applications in organic synthesis .

Research Findings

Research on Ethyl 4-bromo-2-(2-bromoethyl)butanoate and similar compounds indicates their potential in medicinal chemistry, particularly in developing antimicrobial and anticancer agents. The bromination pattern enhances biological efficacy by increasing lipophilicity and modifying interactions with biological targets.

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